molecular formula C24H22ClFN4O4 B1671049 Eribaxaban CAS No. 536748-46-6

Eribaxaban

Cat. No.: B1671049
CAS No.: 536748-46-6
M. Wt: 484.9 g/mol
InChI Key: QQBKAVAGLMGMHI-WIYYLYMNSA-N
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Description

Eribaxaban is an orally available factor Xa inhibitor used for the prevention and treatment of venous thromboembolism.

Preparation Methods

The synthesis of Eribaxaban involves several steps, starting from inexpensive raw materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions. For instance, one method involves the use of 4-chloronitrobenzene and piperidine, followed by oxidation and other reactions to form the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Eribaxaban undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can lead to the formation of lactams, which are key intermediates in the synthesis of this compound .

Scientific Research Applications

Eribaxaban has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the properties and behavior of factor Xa inhibitors. In biology and medicine, this compound is used to investigate the mechanisms of blood coagulation and to develop new anticoagulant therapies. It is also used in the pharmaceutical industry for the development of new drugs and formulations .

Mechanism of Action

Eribaxaban exerts its effects by selectively inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism of action makes this compound an effective anticoagulant for the prevention and treatment of thromboembolic disorders .

Comparison with Similar Compounds

Eribaxaban is similar to other factor Xa inhibitors such as Rivaroxaban and Apixaban. it has unique properties that distinguish it from these compounds. For example, this compound has a different chemical structure and pharmacokinetic profile, which may result in differences in efficacy and safety. Compared to Rivaroxaban, this compound has a lower potential for drug-drug interactions and may offer more predictable anticoagulation .

Conclusion

This compound is a valuable compound with significant applications in scientific research and medicine. Its unique properties and mechanism of action make it an important tool for the prevention and treatment of thromboembolic disorders. Continued research on this compound and similar compounds will likely lead to further advancements in anticoagulant therapy and improved patient outcomes.

Properties

IUPAC Name

(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBKAVAGLMGMHI-WIYYLYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201915
Record name Eribaxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536748-46-6
Record name Eribaxaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536748-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribaxaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribaxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribaxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBAXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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